In Vivo Efficacy at 6-Fold Lower Dose vs. β-Lapachone in Murine Xenograft Models
In murine tumor xenograft studies, deoxynyboquinone achieved equivalent antitumor efficacy to β-lapachone at a 6-fold lower dose [1]. This dose-sparing effect has direct implications for therapeutic window optimization and reduced systemic exposure risk [1].
| Evidence Dimension | Effective antitumor dose in vivo (murine xenograft) |
|---|---|
| Target Compound Data | 5 mg/kg (every other day for 5 injections, i.v.) |
| Comparator Or Baseline | β-Lapachone, 30 mg/kg |
| Quantified Difference | 6-fold lower dose required for equivalent efficacy |
| Conditions | Murine xenograft models; intravenous administration every other day for 5 injections |
Why This Matters
Lower effective dose suggests reduced systemic toxicity burden and broader therapeutic window, critical for preclinical development and translational research decision-making.
- [1] Huang X, Dong Y, Bey EA, Kilgore JA, Bair JS, Li LS, Patel M, Parkinson EI, Wang Y, Williams NS, Gao J, Hergenrother PJ, Boothman DA. An NQO1 substrate with potent antitumor activity that selectively kills by PARP1-induced programmed necrosis. Cancer Res. 2012 Jun 15;72(12):3038-47. doi: 10.1158/0008-5472.CAN-11-3135. View Source
